
(R)-2-(1-Aminoethyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminoethyl)-4-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block for the synthesis of enantiomerically pure compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-acetyl-4-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer. Another method involves the use of transaminases, which can catalyze the conversion of ketones to chiral amines under mild conditions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes offer high enantioselectivity and can be engineered for improved catalytic efficiency and stability. The process typically includes the fermentation of microorganisms expressing the desired transaminase, followed by the extraction and purification of the product.
化学反应分析
Types of Reactions
®-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
科学研究应用
®-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. For example, in enzymatic reactions, the compound can form intermediates such as external aldimines with coenzymes like pyridoxal-5’-phosphate. These intermediates undergo further transformations, leading to the formation of products such as ketones or secondary amines. The pathways involved often include steps like deprotonation, formation of quinonoid intermediates, and nucleophilic addition.
相似化合物的比较
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which influences its reactivity and interactions with enzymes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminoethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI 键 |
WZNMCVYFCNZJBV-SSDOTTSWSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



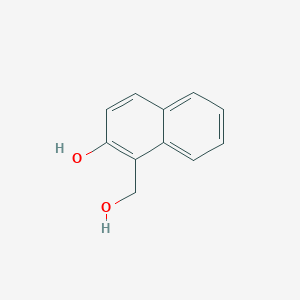
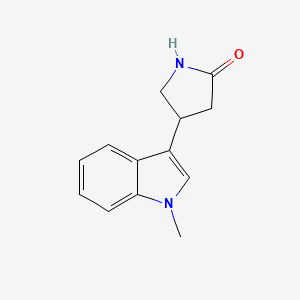
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
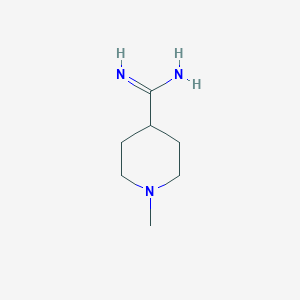
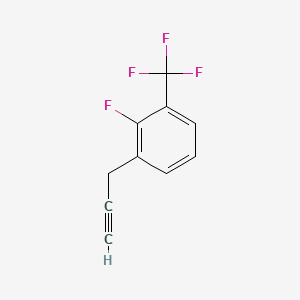
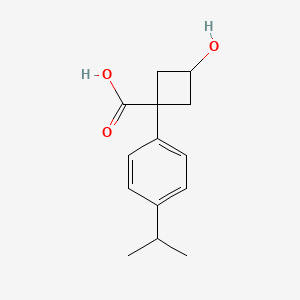
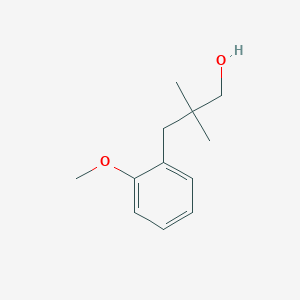

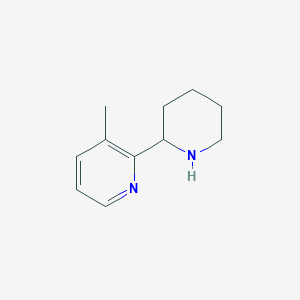
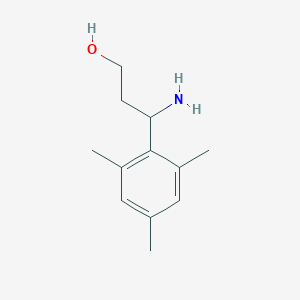
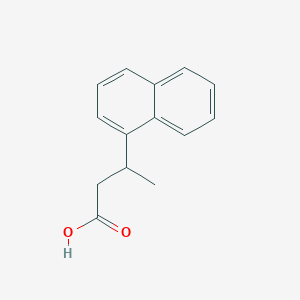
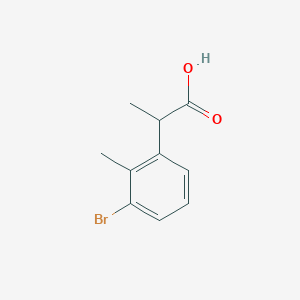
![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
